molecular formula C10H9NO2 B1373389 5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one CAS No. 1007455-36-8

5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one

Cat. No.: B1373389
CAS No.: 1007455-36-8
M. Wt: 175.18 g/mol
InChI Key: KHZYNQKGFDFZOY-UHFFFAOYSA-N
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Description

5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an isoindolinone moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of an isatin derivative with a cyclopropane precursor under basic conditions. The reaction often requires a catalyst to facilitate the cyclization process and achieve high yields .

Industrial Production Methods

This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring the process is environmentally friendly and scalable .

Chemical Reactions Analysis

Types of Reactions

5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol .

Scientific Research Applications

5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with biological targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Hydroxyspiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its specific combination of a cyclopropane ring and an isoindolinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-hydroxyspiro[2H-isoindole-3,1'-cyclopropane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-1-2-8-7(5-6)9(13)11-10(8)3-4-10/h1-2,5,12H,3-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZYNQKGFDFZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=C(C=C3)O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694270
Record name 5'-Hydroxyspiro[cyclopropane-1,1'-isoindol]-3'(2'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007455-36-8
Record name 5'-Hydroxyspiro[cyclopropane-1,1'-isoindol]-3'(2'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one
Reactant of Route 2
5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one
Reactant of Route 3
Reactant of Route 3
5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one
Reactant of Route 4
5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one
Reactant of Route 5
5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one
Reactant of Route 6
5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one

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